REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:8]=[O:9])[CH2:3][C:4]([O:6][CH3:7])=[O:5].[CH2:10](O)[CH2:11][OH:12].C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>CCOCC>[CH2:10]1[CH2:11][O:12][CH:8]([CH:2]([CH3:1])[CH2:3][C:4]([O:6][CH3:7])=[O:5])[O:9]1
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Name
|
|
Quantity
|
86.3 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OC)C=O
|
Name
|
|
Quantity
|
61.75 L
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is refluxed under nitrogen for 16 hr
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
The organic phase is washed with 5% sodium bicarbonate solution (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC(C(CC(=O)OC)C)OC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |